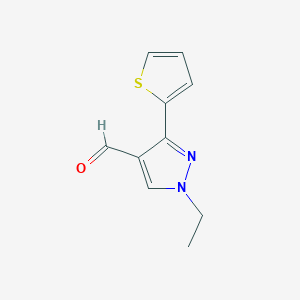

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with an ethyl group, at the 3-position with a thiophen-2-yl moiety, and at the 4-position with a formyl group. The aldehyde group at position 4 serves as a reactive handle for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic derivatives .

Properties

IUPAC Name |

1-ethyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-6-8(7-13)10(11-12)9-4-3-5-14-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZMXPLJSHSVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of 206.27 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The structure of this compound features a thiophene ring attached to a pyrazole moiety, which is known for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.27 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism underlying this activity often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, leading to cell lysis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . For example, compounds derived from pyrazole structures have shown comparable effects to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

Anticancer Potential

The anticancer properties of pyrazole derivatives are gaining attention due to their ability to inhibit key enzymes involved in cancer progression. Research has highlighted the effectiveness of certain pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in various cancers . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer activity by optimizing binding interactions with target proteins.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The findings indicated that these compounds displayed substantial inhibition against a range of bacterial strains with MIC values significantly lower than those of standard antibiotics .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory effects, researchers found that certain pyrazole derivatives could effectively reduce edema in animal models. The compounds were shown to inhibit LPS-induced inflammation markers, suggesting their potential use as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring, which is known for its pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the thiophene group enhances its electronic properties, making it suitable for various applications.

Medicinal Chemistry

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic effects:

- Antibacterial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, a study demonstrated that modifications of the pyrazole ring can enhance activity against resistant bacterial strains .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. A study highlighted its effectiveness in targeting specific cancer pathways, suggesting that pyrazole derivatives could serve as lead compounds for developing new anticancer agents .

Material Science

In material science, the compound's ability to form coordination complexes has been explored:

- Organic Electronics : The electron-rich nature of the thiophene moiety allows for its application in organic photovoltaic devices. Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties .

Synthesis of Novel Compounds

The versatility of this compound makes it an excellent precursor for synthesizing other functionalized compounds:

- Suzuki Coupling Reactions : This compound has been utilized in Suzuki coupling reactions to generate complex aryl compounds with potential applications in drug discovery .

Computational Studies

Computational chemistry has played a crucial role in understanding the interactions and reactivity of this compound:

- Molecular Docking Studies : These studies have provided insights into how this compound interacts with various biological targets, aiding in the design of more potent derivatives .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several pyrazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene group significantly enhanced antibacterial potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 25 | Staphylococcus aureus |

| B | 50 | Escherichia coli |

| C | 15 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF7). The IC50 value was determined to be approximately 30 µM, indicating potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 30 |

| HeLa | 45 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations at the 1- and 3-positions of the pyrazole ring. Key examples include:

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference : Ethyl (target compound) vs. phenyl at the 1-position.

- This analog demonstrated antimicrobial activity in studies, with halogenated derivatives (e.g., 4-chlorophenyl) showing enhanced antibacterial efficacy .

- Synthesis : Prepared via Vilsmeier-Haack formylation or condensation with phenylhydrazine derivatives .

1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference : 4-Chlorophenyl at the 1-position.

- Impact: The electron-withdrawing chlorine atom improves antibacterial activity (90.04% α-amylase inhibition at 100 μg/mL in related compounds) compared to non-halogenated analogs. This suggests that electronegative substituents enhance target binding .

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Structural Difference : Benzyl group at the 1-position.

- Impact: The benzyl group introduces greater steric hindrance and hydrophobicity, which may affect membrane permeability in biological systems. No direct activity data is available, but structural studies highlight its use in crystallography .

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structural Difference : Nitrophenyl at the 3-position instead of thiophene.

- However, thiophene’s sulfur atom may offer unique binding interactions in medicinal chemistry applications .

Physicochemical Properties

| Property | 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.3* | 266.3 | 300.7 |

| LogP (Predicted) | ~2.1 | ~3.5 | ~3.8 |

| Solubility | Moderate (alkyl chain) | Low (aromatic bulk) | Low (chlorine enhances lipophilicity) |

*Calculated based on formula C₁₀H₁₀N₂OS.

Preparation Methods

Condensation and Cyclization Route

The classical approach involves the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives under acidic catalysis to form hydrazones, which then cyclize to yield the pyrazole core bearing the thiophene substituent. Subsequent formylation at the 4-position of the pyrazole ring introduces the aldehyde group.

-

- Use of hydrazine hydrate with thiophene-2-carboxaldehyde.

- Acid catalyst (e.g., acetic acid or mineral acids) to promote cyclization.

- Controlled temperature to avoid side reactions.

-

- Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde group at the 4-position of the pyrazole ring.

- Reagents: Dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

- Temperature control (0–5°C during reagent activation) is critical to improve yield and selectivity.

This method is straightforward but requires careful purification to isolate the aldehyde product due to possible side reactions.

Palladium-Catalyzed Cross-Coupling Route

Recent advances utilize palladium-catalyzed cross-coupling reactions for the functionalization of pyrazole intermediates, especially for introducing the thiophene substituent at the 3-position.

-

- Synthesis of pyrazole triflates from 3-hydroxy-1-ethyl-1H-pyrazole precursors.

- Pd-catalyzed Suzuki or Negishi cross-coupling reactions with thiophene-2-boronic acid or thiophene derivatives.

- Subsequent formylation or direct use of pyrazole-4-carbaldehyde intermediates.

-

- High selectivity and functional group tolerance.

- Efficient carbon-carbon bond formation.

- Scalable for industrial applications with optimization.

Typical catalysts and conditions:

- Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.

- Base such as K₂CO₃ or Cs₂CO₃.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction temperatures around 80–100°C.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation & Cyclization | Thiophene-2-carboxaldehyde, Hydrazine hydrate, Acid catalyst | Room temperature to reflux | Simple, direct synthesis | Possible side reactions, purification needed |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 0–5°C (activation), then RT | Efficient aldehyde introduction | Requires strict temperature control |

| Pd-Catalyzed Cross-Coupling | Pyrazole triflates, Thiophene boronic acid, Pd catalyst, Base | 80–100°C, inert atmosphere | High selectivity, functional group tolerance, scalable | Requires expensive catalysts, optimization needed |

Detailed Research Findings

Vilsmeier-Haack Reaction Optimization: Strict temperature control during the formation of the Vilsmeier reagent (DMF + POCl₃) at 0–5°C is essential to avoid polymerization and side products. Polar aprotic solvents like THF or dichloromethane improve solubility and reaction efficiency. Basic aqueous workup with sodium bicarbonate neutralizes excess reagents and facilitates product isolation.

Pd-Catalyzed Cross-Coupling: The use of O-triflated pyrazoles as intermediates has been demonstrated to be effective for coupling with heteroaryl boronic acids, including thiophene derivatives. This method benefits from the broad substrate scope and mild reaction conditions. Detailed NMR studies (¹H, ¹³C, ¹⁵N) confirm the structural integrity and substitution patterns of the products. The method allows for the synthesis of ortho-substituted pyrazole-4-carbaldehydes with high yields.

Purification Techniques: Flash chromatography using cyclohexane/ethyl acetate gradients is effective in isolating pure aldehyde products from reaction mixtures.

Analytical Characterization of the Prepared Compound

Nuclear Magnetic Resonance (NMR):

- ¹H NMR shows characteristic aldehyde proton signals around δ 9.8–10.2 ppm.

- Aromatic protons of the thiophene ring appear between δ 6.9–7.5 ppm.

- ¹³C NMR confirms the aldehyde carbon resonance near 185–190 ppm.

-

- High-resolution MS confirms the molecular ion peak corresponding to C₈H₆N₂OS (molecular weight 178.21 g/mol).

-

- Used for unambiguous structural confirmation, especially to verify the position of substituents on the pyrazole ring.

Q & A

Q. Critical Parameters for Yield Optimization

- Temperature : Vilsmeier-Haack reactions typically proceed at 0–5°C to minimize side reactions.

- Catalyst : Use of anhydrous conditions and stoichiometric POCl₃ is critical for formylation efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity.

How can structural ambiguities in pyrazole-4-carbaldehyde derivatives be resolved?

Advanced Structural Elucidation

X-ray crystallography is the gold standard for resolving structural ambiguities. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was characterized using single-crystal X-ray diffraction, revealing bond lengths and angles consistent with pyrazole-aldehyde geometry (e.g., C4–CHO bond length: 1.215 Å) . When crystallography is unavailable, 2D NMR (HSQC, HMBC) can confirm connectivity, particularly for distinguishing regioisomers .

Q. Example Crystallographic Data

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C4–CHO bond length | 1.215 | 5-chloro-3-methyl-1-phenyl |

| Pyrazole ring angle | 117.3°–123.1° | 3-(4-methoxyphenyl) |

What spectroscopic techniques are most reliable for characterizing pyrazole-4-carbaldehyde derivatives?

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the pyrazole C4 carbon appears at δ 160–165 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁N₂OS: 219.0592) .

Advanced Application : Discrepancies in NMR splitting patterns (e.g., thiophene vs. phenyl substituents) can be resolved using NOESY to assess spatial proximity .

How should researchers address conflicting data in reaction yields or by-product formation?

Q. Methodological Approach to Data Contradictions

- HPLC-PDA Analysis : Quantify purity and identify by-products (e.g., unreacted precursors or oxidation by-products) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-dependent parameters (e.g., POCl₃ addition rate in Vilsmeier-Haack) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic favorability of reaction pathways, aiding in troubleshooting low yields .

What safety protocols are essential for handling pyrazole-4-carbaldehyde derivatives?

Q. Basic Safety Measures

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, DMF) .

- Waste Disposal : Halogenated by-products require segregation and disposal via certified hazardous waste services .

How can computational tools predict the reactivity of this compound?

Q. Advanced Computational Strategies

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (FMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of similar pyrazole aldehydes localizes on the aldehyde group, making it reactive toward nucleophiles .

- Molecular Docking : Screen for potential biological activity by simulating interactions with target proteins (e.g., kinases, enzymes) .

What strategies are recommended for designing biological activity studies for this compound?

Q. Advanced Experimental Design

- In Vitro Assays : Prioritize targets based on structural analogs. For instance, pyrazole derivatives exhibit antioxidant (DPPH radical scavenging) and antimicrobial (MIC against S. aureus) activities .

- Structure-Activity Relationship (SAR) : Modify the thiophene or ethyl group to assess impact on bioactivity. For example, electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.